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Incidence and Management of cuSCC with Encorafenib

The table below summarizes the key quantitative data on cuSCC incidence from clinical trials.

] Incidence of
Trial / Treatment
. . cuSCC (any Notes
Indication Regimen
grade)
BEACON CRC Encorafenib + 1.4% Included keratoacanthoma (KA)
[1]112] Cetuximab
COLUMBUS Encorafenib + 2.6% Included keratoacanthoma (KA); compared to a
[3]1[4] Binimetinib higher incidence (21% of dermatologic

reactions) with encorafenib single agent

Clinical Monitoring and Management Protocol

Based on the prescribing information and clinical trial guidelines, the following monitoring protocol is

recommended for managing the risk of cuSCC in patients receiving encorafenib [2].
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e Confirm BRAF Mutation Status: Before initiating therapy, confirm the presence of a BRAF V600E or
V600K mutation using an FDA-approved test. Encorafenib is not indicated for wild-type BRAF
tumors, as it may promote tumor growth [2].

¢ Pre-Treatment Dermatologic Evaluation: Conduct a thorough dermatologic evaluation prior to
starting treatment to identify any pre-existing skin lesions [2].

¢ Ongoing Skin Surveillance: Perform dermatologic evaluations every 2 months throughout the
treatment period. In the BEACON CRC trial, these exams were also conducted every 8 weeks from
cycle 1, day 1 [1] [2].

¢ Post-Treatment Follow-up: Continue dermatologic monitoring for up to 6 months after
discontinuation of encorafenib [2].

¢ Management of Suspicious Lesions: Any suspicious skin lesions should be managed with
excision and dermatopathologic evaluation. Dose modification of encorafenib is not typically
recommended for new primary cutaneous malignancies [2].

Mechanism of cuSCC and Experimental Considerations

cuSCC and keratoacanthoma are known class effects of BRAF inhibitors. The proposed mechanism is
paradoxical activation of the MAPK signaling pathway in pre-existing BRAF wild-type cells, particularly
those with RAS mutations, leading to accelerated proliferation and the development of new skin

malignancies [2].

For preclinical research, this highlights the importance of using models with the correct genetic context
(BRAF mutant) to avoid misleading results. The combination of encorafenib with a MEK inhibitor (like
binimetinib) has been shown in clinical studies to reduce the incidence and severity of dermatologic
reactions, including cuSCC, compared to BRAF inhibitor monotherapy [3] [4]. The following diagram

illustrates the paradoxical MAPK pathway activation mechanism.
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Key Takeaways for Researchers

¢ Proactive Monitoring is Essential: The management of encorafenib-associated cuSCC is primarily
based on vigilant and regular dermatologic surveillance, not dose reduction.

e Combination Therapy Mitigates Risk: Preclinical and clinical data support that combining a BRAF
inhibitor with a MEK inhibitor can reduce the incidence and severity of dermatologic adverse events,
including cuSCC, providing a strategic consideration for drug development [3] [4].

¢ Mechanism-Driven Safety Profiling: Understanding the paradoxical MAPK activation is crucial for
predicting off-target effects and designing safer combination therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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